REACTION_CXSMILES
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[C:1](#[N:5])[CH2:2][C:3]#[N:4].[CH2:6]([O:8][C:9](OCC)(OCC)[CH3:10])[CH3:7].C(OC(=O)C)(=O)C>>[CH2:6]([O:8][C:9](=[C:2]([C:1]#[N:5])[C:3]#[N:4])[CH3:10])[CH3:7]
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Name
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Quantity
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20.4 g
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Type
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reactant
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Smiles
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C(CC#N)#N
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Name
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Quantity
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50 g
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Type
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reactant
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Smiles
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C(C)OC(C)(OCC)OCC
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Name
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Quantity
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72 g
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Type
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reactant
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Smiles
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C(C)(=O)OC(C)=O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Into a 250-mL 3-necked round-bottom flask, was placed
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Type
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CUSTOM
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Details
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at room temperature
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Type
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CUSTOM
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Details
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at room temperature
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Type
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CUSTOM
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Details
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at room temperature
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Type
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TEMPERATURE
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Details
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The resulting solution was heated
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Type
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TEMPERATURE
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Details
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to reflux for 3 hr
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Duration
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3 h
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Type
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CONCENTRATION
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Details
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The resulting mixture was concentrated under vacuum
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Type
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TEMPERATURE
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Details
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cooled with a water/ice bath
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Type
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FILTRATION
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Details
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The solids were collected by filtration
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Name
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Type
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product
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Smiles
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C(C)OC(C)=C(C#N)C#N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |